molecular formula C14H16N2O2 B6065913 (1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone

(1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone

Cat. No.: B6065913
M. Wt: 244.29 g/mol
InChI Key: ABNJEBGVCIZEON-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of (1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone typically involves the condensation of appropriate indole and morpholine derivatives. One common method involves the reaction of 1-methylindole with morpholine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

(1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

(1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in various fields.

Properties

IUPAC Name

(1-methylindol-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-5-4-11-10-12(2-3-13(11)15)14(17)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNJEBGVCIZEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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